

An Introductory Guide to Working with Neophyl Chloride

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Compound of Interest

Compound Name: Neophyl chloride

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Neophyl chloride, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula $C_{10}H_{13}Cl$.^[1] It is a notable substrate in organic synthesis, primarily recognized for its unusual reactivity in nucleophilic substitution reactions and its utility in forming organometallic reagents. This guide provides an in-depth overview of **neophyl chloride**, including its chemical and physical properties, synthesis protocols, key reactions, and safety considerations.

Core Properties of Neophyl Chloride

Neophyl chloride is a colorless liquid at room temperature.^{[1][2]} Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ Cl	[1][3][4]
Molar Mass	168.66 g/mol	[1][5]
Appearance	Colorless liquid	[1][2]
Density	1.047 g/cm ³ at 25 °C	[1][6]
Boiling Point	223 °C (433 °F; 496 K)	[1]
97-98 °C at 10 mmHg	[7]	
95-96 °C at 10 mmHg	[6][8][9]	
Refractive Index (n _D ²⁰)	1.524	[6][8]
Solubility	Insoluble in water; Soluble in organic solvents	[2][4]
CAS Number	515-40-2	[1]

Synthesis of Neophyl Chloride

The preparation of **neophyl chloride** can be achieved through several synthetic routes. The most common and large-scale method involves the electrophilic aromatic substitution of benzene with methallyl chloride, catalyzed by sulfuric acid.[1][7]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Benzene

This procedure is adapted from the method described by Whitmore, Weisgerber, and Shabica, which provides a good yield of **neophyl chloride**. [3][7]

Materials:

- Benzene (purified)
- Methallyl chloride

- Concentrated sulfuric acid (sp. gr. 1.84)
- Anhydrous sodium sulfate
- Distilled water
- Ice bath

Equipment:

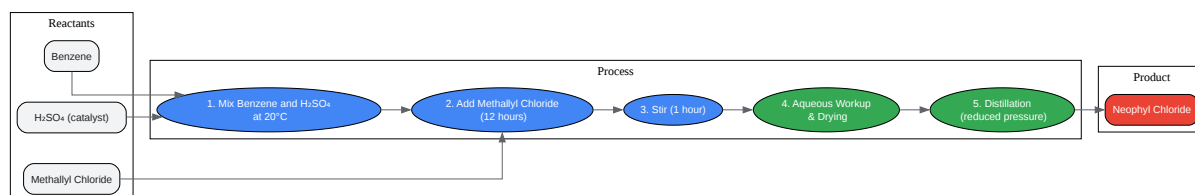
- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Separatory funnel
- Distillation apparatus with a Vigreux column

Procedure:

- In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (570 ml, 6.4 moles) of purified benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.[\[7\]](#)
- Cool the mixture to 20°C using a water bath.[\[7\]](#)
- While maintaining vigorous stirring and a temperature of 20°C, add 201 g (219 ml, 2.22 moles) of methallyl chloride dropwise from the dropping funnel over a period of 12 hours.[\[7\]](#)
- After the addition is complete, continue stirring for an additional hour.
- Transfer the reaction mixture to a separatory funnel and remove the lower sulfuric acid layer.
[\[7\]](#)

- Wash the benzene solution with four 200-ml portions of distilled water until the final washing is neutral to litmus.[7] This will cause the amber color of the solution to disappear.[7]
- Dry the colorless benzene solution with anhydrous sodium sulfate.[7]
- Filter the drying agent and transfer the solution to a 1-liter distilling flask.
- Remove the benzene by distillation under reduced pressure (approximately 45 mmHg).[7]
- Transfer the liquid residue to a 500-ml flask and distill through a 40-cm Vigreux column under reduced pressure.[7]
- Collect the fraction boiling at 97–98°C /10 mmHg. The expected yield is 262–275 g (70–73%).[7]

Synthesis Workflow



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Caption: Workflow for the synthesis of **neophyl chloride**.

Key Reactions and Mechanistic Considerations

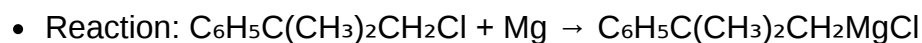
Neophyl chloride is of significant interest to organic chemists due to its unique substitution properties.^[1] As a neopentyl halide, it is sterically hindered at the β -carbon, which makes S_N2 nucleophilic substitution highly unlikely.^[1] Furthermore, the absence of β -hydrogens prevents β -hydride elimination reactions.^[1] These characteristics make **neophyl chloride** a precursor to intermediates that are resistant to common substitution and elimination pathways.^[1]

Formation of Organometallic Reagents

A primary application of **neophyl chloride** is in the formation of organometallic reagents, such as Grignard and organolithium reagents.^[1]^[3]

1. Grignard Reagent Formation:

Neophyl chloride readily reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, neophylmagnesium chloride.



Experimental Protocol: Preparation of Neophylmagnesium Chloride

Materials:

- Magnesium turnings
- **Neophyl chloride**
- Anhydrous diethyl ether
- Iodine crystal (as an initiator)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Addition funnel
- Nitrogen inlet

Procedure:

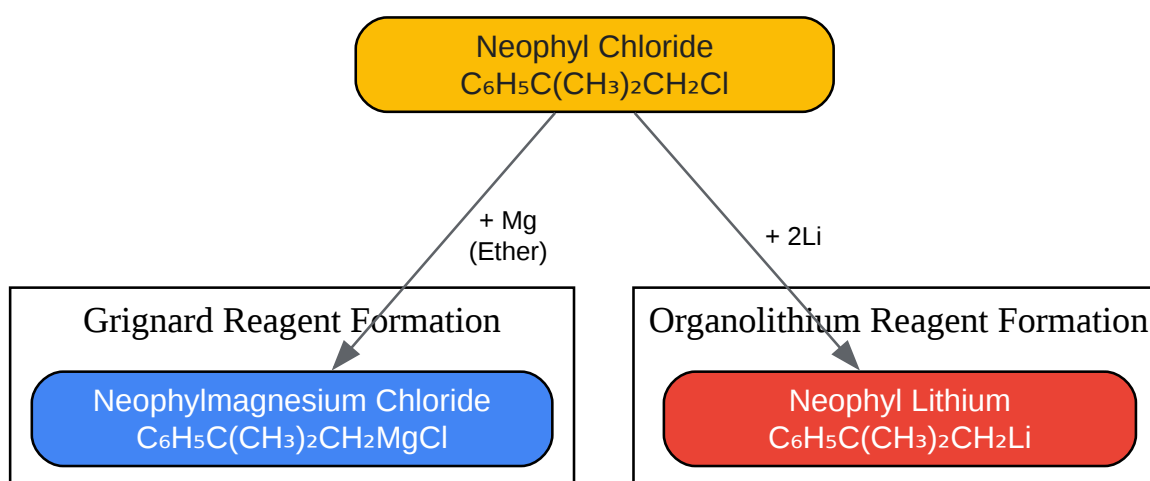
- In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings.
- Add a small crystal of iodine.
- Prepare a solution of **neophyl chloride** in anhydrous diethyl ether in the addition funnel.
- Add a small portion of the **neophyl chloride** solution to the magnesium. The reaction may need gentle warming to initiate.
- Once the reaction has started (indicated by the disappearance of the iodine color and bubbling), add the remaining **neophyl chloride** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.
- The resulting solution of neophylmagnesium chloride can be used in subsequent reactions.

2. Organolithium Reagent Formation:

Neophyl chloride reacts with lithium metal to form neophyl lithium, a versatile nucleophilic reagent.^[1]

- Reaction: $\text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{Cl} + 2\text{Li} \rightarrow \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{Li} + \text{LiCl}$

Reaction Pathway Diagram



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Caption: Formation of organometallic reagents from **neophyl chloride**.

Safety and Handling

Neophyl chloride is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.^{[10][11][12]}

Hazard Identification:

- GHS Pictograms: GHS07 (Exclamation mark)^[1]
- Signal Word: Warning^[1]
- Hazard Statements:
 - H315: Causes skin irritation^{[1][5]}
 - H319: Causes serious eye irritation^{[1][5]}
 - H335: May cause respiratory irritation^{[1][5]}

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[10][11]
- Handling: Avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols.[10] Use non-sparking tools to prevent fire from electrostatic discharge.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.[12]
- First Aid:
 - Skin Contact: Wash off with soap and plenty of water.[10]
 - Eye Contact: Rinse cautiously with water for several minutes.[10]
 - Inhalation: Move the person to fresh air.[10]
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] Discharge into the environment should be avoided.[10]

This guide provides a foundational understanding for working with **neophyl chloride**. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

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